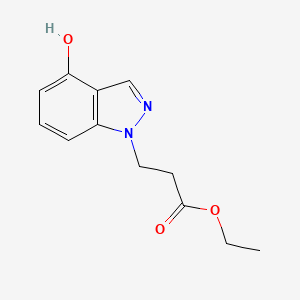
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . The compound features an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This unique structure contributes to its various chemical and biological properties.
Méthodes De Préparation
The synthesis of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindazole and ethyl acrylate.
Reaction Conditions: The reaction is carried out under nitrogen protection to prevent oxidation.
Procedure: The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours.
Analyse Des Réactions Chimiques
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(imidazol-1-yl)propanoate: This compound has a similar ester group but features an imidazole ring instead of an indazole ring.
Ethyl acetate: A simple ester with a similar ethyl group but lacks the indazole ring structure.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other esters and heterocyclic compounds.
Propriétés
Numéro CAS |
923606-41-1 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 3-(4-hydroxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)6-7-14-10-4-3-5-11(15)9(10)8-13-14/h3-5,8,15H,2,6-7H2,1H3 |
Clé InChI |
XZYMJKKEJJMOQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



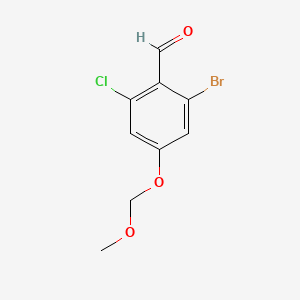
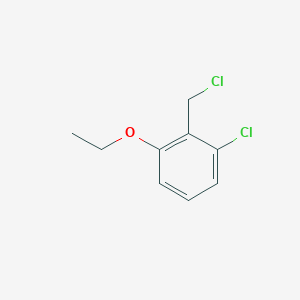
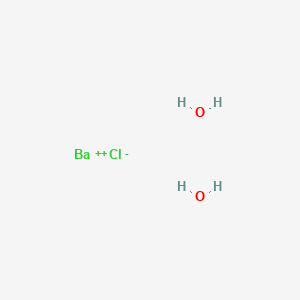

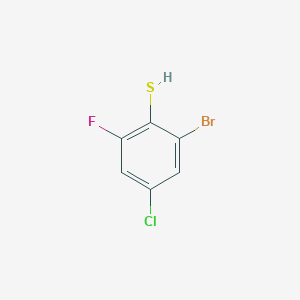
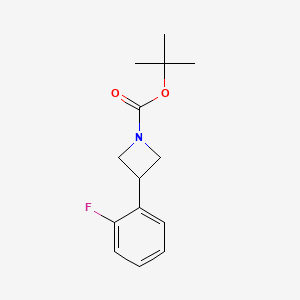
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)

![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)

![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
